molecular formula C10H12F2NO5P B14073552 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

Cat. No.: B14073552
M. Wt: 295.18 g/mol
InChI Key: HRDUMKHDIFUQGB-UHFFFAOYSA-N
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Description

4-(Phosphonodifluoromethyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a phosphonodifluoromethyl group attached to the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluorocarbene intermediates, which can be generated under weakly acidic conditions using potassium hydrogen fluoride (KHF2) as an activator . The difluorocarbene selectively inserts into the aliphatic O–H bond of a precursor molecule, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(Phosphonodifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, difluoromethylation, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Phosphonodifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phosphonodifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phenylalanine analogs.

Scientific Research Applications

4-(Phosphonodifluoromethyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phosphonodifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonodifluoromethyl group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that recognize phosphorylated substrates. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    4-(Phosphono)-L-phenylalanine: Lacks the difluoromethyl group but retains the phosphono functionality.

    4-(Difluoromethyl)-L-phenylalanine: Contains the difluoromethyl group without the phosphono group.

Uniqueness: 4-(Phosphonodifluoromethyl)-L-phenylalanine is unique due to the presence of both the phosphono and difluoromethyl groups, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUMKHDIFUQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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